molecular formula C17H17N3O B2564666 N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide CAS No. 1427967-65-4

N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide

Cat. No.: B2564666
CAS No.: 1427967-65-4
M. Wt: 279.343
InChI Key: MSRKKDBEXIOQQH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a cyanocyclobutyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanocyclobutyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes and receptors. It may also be used in the study of cell signaling pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent or as a treatment for neurological disorders.

Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the modulation of various cellular pathways and biological processes.

Comparison with Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
  • N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide

Uniqueness: N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-4-5-15-13(8-11)9-14(12(2)19-15)16(21)20-17(10-18)6-3-7-17/h4-5,8-9H,3,6-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRKKDBEXIOQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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